molecular formula C16H17BrN2O4S B2659831 ethyl 2-((5-(4-bromophenyl)-1-(2-methoxy-2-oxoethyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1206985-88-7

ethyl 2-((5-(4-bromophenyl)-1-(2-methoxy-2-oxoethyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2659831
CAS No.: 1206985-88-7
M. Wt: 413.29
InChI Key: FQDUEJQKFZALPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((5-(4-bromophenyl)-1-(2-methoxy-2-oxoethyl)-1H-imidazol-2-yl)thio)acetate is a heterocyclic compound featuring an imidazole core substituted with a 4-bromophenyl group at the 5-position, a 2-methoxy-2-oxoethyl group at the 1-position, and a thioacetate ester moiety at the 2-position. This structure combines electron-withdrawing (bromophenyl) and electron-donating (methoxy) substituents, which influence its electronic properties and reactivity. The compound is synthesized via alkylation of a thioimidazole precursor with ethyl chloroacetate under basic conditions, as demonstrated in related imidazole derivatives .

Properties

IUPAC Name

methyl 2-[5-(4-bromophenyl)-2-(2-ethoxy-2-oxoethyl)sulfanylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O4S/c1-3-23-15(21)10-24-16-18-8-13(19(16)9-14(20)22-2)11-4-6-12(17)7-5-11/h4-8H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDUEJQKFZALPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1CC(=O)OC)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-(4-bromophenyl)-1-(2-methoxy-2-oxoethyl)-1H-imidazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16_{16}H17_{17}BrN2_2O4_4S
  • Molecular Weight : 413.3 g/mol
  • CAS Number : 1206985-88-7

Research indicates that compounds with imidazole and thioester functionalities often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromophenyl group may enhance interactions with biological targets, increasing potency.

Biological Activity Overview

  • Antimicrobial Activity : Imidazole derivatives have been shown to possess significant antimicrobial properties. For instance, studies on related compounds indicate effectiveness against various bacterial strains, attributed to their ability to disrupt cell membrane integrity.
  • Anticancer Properties : Compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines. These effects are often mediated through apoptosis induction and inhibition of cell proliferation.
  • Neuropharmacological Effects : Some imidazole derivatives act as positive modulators of GABAA_A receptors, enhancing neurotransmission and potentially providing therapeutic benefits in neurological disorders .

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy A study demonstrated that imidazole derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Cytotoxicity in Cancer Cells Research on related compounds showed IC50 values indicating significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .
Neuropharmacological Activity Electrophysiological studies revealed that certain imidazole derivatives enhance GABA binding and receptor function, indicating potential for treating anxiety disorders .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing imidazole and thiazole structures exhibit promising anticancer activity. For instance, derivatives similar to ethyl 2-((5-(4-bromophenyl)-1-(2-methoxy-2-oxoethyl)-1H-imidazol-2-yl)thio)acetate have been tested against various cancer cell lines, showing significant cytotoxic effects:

CompoundCell Line TestedIC50_{50} Value (µM)
Compound AA549 (Lung Cancer)23.30 ± 0.35
Compound BU251 (Glioblastoma)<10
Compound CMCF7 (Breast Cancer)5.71

These results suggest that the presence of specific functional groups, such as methoxy and bromophenyl substituents, can enhance selectivity and potency against cancer cells .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have shown that derivatives with similar structures exhibit activity against a range of bacterial species, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Therapeutic Applications

Given its diverse biological activities, this compound holds potential in several therapeutic areas:

  • Cancer Treatment : Its ability to selectively target cancer cells makes it a candidate for further development as an anticancer agent.
  • Antimicrobial Agents : The antibacterial properties suggest potential use in treating infections caused by resistant strains of bacteria.
  • Inflammatory Conditions : Compounds with similar structures have shown anti-inflammatory properties, indicating possible applications in treating conditions like arthritis or other inflammatory diseases .

Case Studies

Several studies have documented the synthesis and evaluation of compounds related to this compound:

  • Study on Anticancer Activity : A group synthesized a series of imidazole-thiazole hybrids and tested them against various cancer cell lines, demonstrating that certain modifications significantly enhanced their cytotoxicity .
  • Antibacterial Evaluation : Research focused on thiazole derivatives showed that compounds with similar substituents exhibited strong antibacterial effects, with some derivatives outperforming standard treatments .

Comparison with Similar Compounds

Structural Comparisons

Core Structure and Substituent Effects

  • Imidazole vs. However, the benzimidazole derivatives exhibit broader pharmacological applications, including anticancer and antiarrhythmic activities .
  • Substituent Variations :
    • 4-Bromophenyl vs. 4-Fluorophenyl : Compound 9 () replaces bromine with fluorine at the aryl position, which decreases molecular weight and alters lipophilicity. Fluorine’s electronegativity may enhance binding affinity in enzyme inhibition studies (e.g., COX1/2) compared to bromine’s bulkier profile .
    • Ester vs. Amide Groups : The ethyl thioacetate moiety in the target compound contrasts with the acetamide group in 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (). Esters generally exhibit higher hydrolytic lability but better membrane permeability than amides .

Table 1: Structural and Electronic Properties of Selected Compounds

Compound Name Core Structure Key Substituents LogP* Molecular Weight (g/mol)
Target Compound Imidazole 4-Bromophenyl, 2-methoxy-2-oxoethyl ~3.2 439.3
(E)-ethyl 2-{3-[1-(4-bromophenyl)ethylideneamino]-4-oxo-2-thioxoimidazolidin-1-yl}acetate () Imidazolidinone 4-Bromophenyl, thioxo ~2.8 468.2
Compound 9 () Imidazole 4-Fluorophenyl, thiazol-2-ylacetamide ~2.5 413.4
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole () Benzimidazole Bromothiophene, methyl ~4.1 583.9

*Estimated using fragment-based methods.

Physicochemical and Spectral Properties
  • Spectral Data :
    • IR Spectroscopy : Thioacetate esters (C=S) exhibit stretches near 650–750 cm⁻¹, while imidazole C=N vibrations appear at 1500–1600 cm⁻¹ .
    • NMR : The 4-bromophenyl group in the target compound would show aromatic protons as a doublet (δ 7.4–7.6 ppm), similar to Compound 9c () .

Q & A

Basic: What are the optimal synthetic routes for ethyl 2-((5-(4-bromophenyl)-1-(2-methoxy-2-oxoethyl)-1H-imidazol-2-yl)thio)acetate?

The compound is synthesized via nucleophilic substitution reactions. For example:

  • Step 1 : React 5-(4-bromophenyl)-1-(2-methoxy-2-oxoethyl)-1H-imidazole-2-thiol with 2-chloroacetamide derivatives in the presence of potassium carbonate (K₂CO₃) as a base.
  • Step 2 : Reflux the mixture in a polar aprotic solvent (e.g., DMF or acetonitrile) for 4–6 hours.
  • Purification : Recrystallize the crude product using ethanol or methanol to enhance purity .

Basic: What characterization techniques validate the structure and purity of this compound?

  • Spectroscopic Analysis :
    • IR Spectroscopy : Confirm the presence of thioether (C–S, ~600–700 cm⁻¹), carbonyl (C=O, ~1700 cm⁻¹), and aromatic C–Br (500–600 cm⁻¹) stretches.
    • NMR : Use ¹H and ¹³C NMR to verify substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm, methoxy protons at δ 3.2–3.8 ppm).
  • X-ray Crystallography : Resolve the 3D structure and confirm stereoelectronic effects (e.g., torsion angles between imidazole and bromophenyl groups) .
  • Elemental Analysis : Compare experimental vs. theoretical C, H, N, and S percentages to confirm purity .

Advanced: How can computational methods improve the synthesis design of this compound?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways.
  • Condition Optimization : Apply machine learning to analyze experimental datasets (e.g., solvent polarity, temperature) and predict optimal reaction parameters.
  • Feedback Loops : Integrate experimental data (e.g., yields, byproducts) into computational models for iterative refinement .

Advanced: What methodologies assess its pharmacological potential (e.g., actoprotective or anti-inflammatory activity)?

  • In Vitro Assays :
    • Cyclooxygenase (COX) Inhibition : Measure IC₅₀ values using enzyme-linked immunosorbent assays (ELISA) to evaluate anti-inflammatory potential.
    • Actoprotective Screening : Test mitochondrial respiration rates in muscle cell lines under oxidative stress.
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified aryl or thioether groups to correlate structural features with activity .

Advanced: How can design of experiments (DoE) optimize reaction yields and minimize side products?

  • Variable Screening : Use factorial designs to identify critical factors (e.g., molar ratios, catalyst loading, temperature).
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield.
  • Taguchi Methods : Reduce variability by optimizing robust conditions (e.g., pH tolerance) .

Advanced: How to resolve contradictions between spectral data and expected structural features?

  • Case Example : Discrepancies in ¹H NMR integration ratios may arise from dynamic processes (e.g., hindered rotation of the bromophenyl group).
  • Solution : Perform variable-temperature NMR or 2D experiments (e.g., NOESY) to detect conformational exchange.
  • Cross-Validation : Compare elemental analysis with mass spectrometry (HRMS) to rule out impurities .

Advanced: What safety protocols are critical for handling this compound?

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy from brominated intermediates.
  • Storage : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent degradation.
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.